Ethyl N-acetyl-L-tyrosinate Ethyl N-acetyl-L-tyrosinate 2-acetamido-3-(4-hydroxyphenyl)propanoic acid ethyl ester is a tyrosine derivative.
Brand Name: Vulcanchem
CAS No.: 840-97-1
VCID: VC21537761
InChI: InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15)
SMILES: CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

Ethyl N-acetyl-L-tyrosinate

CAS No.: 840-97-1

Cat. No.: VC21537761

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N-acetyl-L-tyrosinate - 840-97-1

CAS No. 840-97-1
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15)
Standard InChI Key SKAWDTAMLOJQNK-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
SMILES CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Canonical SMILES CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C

Chemical Identity and Structural Properties

Nomenclature and Chemical Identification

Ethyl N-acetyl-L-tyrosinate is known by several synonyms including N-acetyl-L-tyrosine ethyl ester, (S)-Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate, and Ac-Tyr-OEt. This compound is registered with the Chemical Abstracts Service (CAS) registry number 840-97-1 . In chemical databases, it is identified with PubChem CID 13289 and alternatively as CID 2004 under the slightly different naming convention of Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate .

Structural Composition

Ethyl N-acetyl-L-tyrosinate features a modified L-tyrosine structure with the following characteristics:

  • Molecular formula: C₁₃H₁₇NO₄

  • Molecular weight: 251.28 g/mol

  • Structure: L-tyrosine backbone with:

    • An acetyl group attached to the amino nitrogen

    • An ethyl ester group at the carboxyl terminus

    • A phenolic hydroxyl group on the aromatic ring

The compound represents a dual-modified amino acid derivative where the amino group has been acetylated and the carboxyl group has been esterified with ethanol, altering both its physical and chemical properties compared to the native amino acid.

Physical Properties

In its crystalline form, Ethyl N-acetyl-L-tyrosinate often exists as a monohydrate (C₁₃H₁₇NO₄·H₂O) with a molecular weight of 269.29 g/mol . The compound typically appears as colorless prismatic crystals with specific physical characteristics determined through crystallographic analysis.

Crystallographic Characteristics

Crystal Structure Data

Detailed X-ray diffraction studies have been performed on Ethyl N-acetyl-L-tyrosinate monohydrate, yielding precise structural information. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with the following unit cell parameters:

ParameterValue
a7.235(2) Å
b13.056(4) Å
c14.415(4) Å
Volume1361.6(12) ų
Z (molecules per unit cell)4
Calculated density1.313 Mg m⁻³
Temperature of data collection110 K
Radiation sourceMo Kα (λ = 0.71073 Å)

Electron Density Studies

One of the first accurate charge density studies using a CCD-based diffractometer was conducted on this compound. The research collected 98,393 data points over a seven-day period to a high resolution. The multipolar atom density model was fitted against 10,189 unique reflections with I > 2σ(I), yielding impressive statistical parameters:

Refinement ParameterValue
R(F)0.027
wR(F)0.020
g.o.f.0.65

This study demonstrated that area detectors can facilitate charge density studies more efficiently than conventional diffractometers equipped with scintillation detectors, representing a methodological advancement in crystallographic analysis.

Chemical Behavior and Reactivity

Functional Group Characteristics

The chemical behavior of Ethyl N-acetyl-L-tyrosinate is determined by its three key functional groups:

  • Phenolic hydroxyl group: Susceptible to oxidation reactions and capable of forming hydrogen bonds

  • Ethyl ester group: Prone to hydrolysis under acidic or basic conditions

  • Acetamide group: Provides stability to the amino function while still being susceptible to hydrolysis under harsh conditions

Biological Activities

Antioxidant Properties

Ethyl N-acetyl-L-tyrosinate has demonstrated significant antioxidant properties, making it valuable for combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its potential applications in pharmaceuticals and cosmetic formulations targeting oxidative damage.

Pharmaceutical Relevance

As a derivative of L-tyrosine, which is a precursor for several neurotransmitters and hormones, Ethyl N-acetyl-L-tyrosinate holds potential importance in pharmaceutical research. The modifications to both termini of the amino acid (acetylation of the amino group and esterification of the carboxyl group) can significantly alter its pharmacokinetic properties, potentially enhancing:

  • Lipophilicity and membrane permeability

  • Resistance to enzymatic degradation

  • Bioavailability compared to the parent amino acid

  • Duration of action in biological systems

Research Applications

Structural Biology Applications

The detailed crystallographic and charge density studies conducted on Ethyl N-acetyl-L-tyrosinate provide valuable information for structural biology research. These studies help elucidate:

  • Precise atomic positions and bond distances

  • Electron density distribution

  • Intermolecular interactions including hydrogen bonding networks

  • Packing arrangements in crystalline states

This information contributes to our understanding of amino acid modifications and their effects on molecular conformation and interactions.

Comparative Studies with Structural Analogs

Ethyl N-acetyl-L-tyrosinate serves as an important reference compound in comparative studies with other modified amino acids. Several structural analogs have been studied alongside this compound, including:

CompoundStructure Difference from Ethyl N-acetyl-L-tyrosinate
N-acetyl-L-tyrosineLacks the ethyl ester group
L-tyrosine ethyl esterLacks the N-acetyl group
N-acetyl-3-nitro-L-tyrosine ethyl esterContains an additional nitro group at position 3 of the aromatic ring
N-acetyl-2,3-difluoro-L-tyrosine methyl esterContains fluoro substituents and a methyl rather than ethyl ester
N-acetyl-2,3,5-trifluoro-L-tyrosine methyl esterContains three fluoro substituents and a methyl ester

These comparative studies help elucidate how structural modifications affect physical, chemical, and biological properties of tyrosine derivatives.

Synthetic Approaches

General Synthesis Methods

While specific synthesis details were limited in the available search results, the preparation of Ethyl N-acetyl-L-tyrosinate typically involves esterification of N-acetyl-L-tyrosine. The general approach would follow standard esterification procedures:

  • Starting with N-acetyl-L-tyrosine (the acetylated amino acid)

  • Reacting with ethanol under acid catalysis (typically using a mineral acid catalyst)

  • Removing water to drive the equilibrium toward product formation

  • Purification through crystallization or chromatographic methods

This approach represents a common method for preparing amino acid esters with high stereochemical purity.

Comparison with Similar Compounds

Structure-Property Relationships

The relationship between structure and properties becomes evident when comparing Ethyl N-acetyl-L-tyrosinate with related compounds:

  • The presence of the acetyl group affects water solubility and crystallization behavior

  • The ethyl ester group enhances lipophilicity compared to the free carboxylic acid

  • The phenolic hydroxyl group provides opportunities for hydrogen bonding and antioxidant activity

  • The chiral center maintains the L-configuration of the parent amino acid, preserving its stereochemical properties

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